molecular formula C17H11BrCl2O3 B15091318 6-Bromo-1-(2,4-dichloro-6-hydroxy-3-methoxyphenyl)naphthalen-2-ol

6-Bromo-1-(2,4-dichloro-6-hydroxy-3-methoxyphenyl)naphthalen-2-ol

Katalognummer: B15091318
Molekulargewicht: 414.1 g/mol
InChI-Schlüssel: HVBYXOMHCHOVER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-1-(2,4-dichloro-6-hydroxy-3-methoxyphenyl)naphthalen-2-ol is a complex organic compound with the molecular formula C17H11BrCl2O3 and a molecular weight of 414.08 g/mol . This compound is characterized by its bromine, chlorine, hydroxyl, and methoxy functional groups attached to a naphthalene backbone. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(2,4-dichloro-6-hydroxy-3-methoxyphenyl)naphthalen-2-ol typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method involves the bromination of a naphthalene derivative followed by chlorination and methoxylation. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-1-(2,4-dichloro-6-hydroxy-3-methoxyphenyl)naphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

6-Bromo-1-(2,4-dichloro-6-hydroxy-3-methoxyphenyl)naphthalen-2-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Bromo-1-(2,4-dichloro-6-hydroxy-3-methoxyphenyl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Bromo-2-(2,4-dichloro-6-hydroxy-3-methoxyphenyl)naphthalen-1-ol
  • 6-Bromo-1-(2,4-dichloro-3-methoxyphenyl)naphthalen-2-ol
  • 6-Bromo-1-(2,4-dichloro-6-hydroxyphenyl)naphthalen-2-ol

Uniqueness

What sets 6-Bromo-1-(2,4-dichloro-6-hydroxy-3-methoxyphenyl)naphthalen-2-ol apart from similar compounds is its specific arrangement of functional groups, which imparts unique chemical reactivity and biological activity. This makes it particularly valuable in research and industrial applications .

Eigenschaften

Molekularformel

C17H11BrCl2O3

Molekulargewicht

414.1 g/mol

IUPAC-Name

6-bromo-1-(2,4-dichloro-6-hydroxy-3-methoxyphenyl)naphthalen-2-ol

InChI

InChI=1S/C17H11BrCl2O3/c1-23-17-11(19)7-13(22)15(16(17)20)14-10-4-3-9(18)6-8(10)2-5-12(14)21/h2-7,21-22H,1H3

InChI-Schlüssel

HVBYXOMHCHOVER-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1Cl)C2=C(C=CC3=C2C=CC(=C3)Br)O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.